molecular formula C8H12N2O2S B13749791 6-(2-methoxyethyl)-2-(methylthio)-1H-pyrimidin-4-one CAS No. 1184913-35-6

6-(2-methoxyethyl)-2-(methylthio)-1H-pyrimidin-4-one

Cat. No.: B13749791
CAS No.: 1184913-35-6
M. Wt: 200.26 g/mol
InChI Key: PNCNBMKRSUMJOV-UHFFFAOYSA-N
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Description

6-(2-Methoxyethyl)-2-(methylthio)-1H-pyrimidin-4-one is a heterocyclic compound with a pyrimidine ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(2-methoxyethyl)-2-(methylthio)-1H-pyrimidin-4-one typically involves the reaction of 2-methylthio-4H-pyrimidin-4-one with 2-methoxyethyl halide under basic conditions. The reaction is carried out in a suitable solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired compound in high purity.

Chemical Reactions Analysis

Types of Reactions

6-(2-Methoxyethyl)-2-(methylthio)-1H-pyrimidin-4-one undergoes various chemical reactions, including:

    Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The pyrimidine ring can be reduced under catalytic hydrogenation conditions to yield the corresponding dihydropyrimidine derivative.

    Substitution: The methoxyethyl group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C).

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Sulfoxide or sulfone derivatives.

    Reduction: Dihydropyrimidine derivatives.

    Substitution: Various substituted pyrimidine derivatives depending on the nucleophile used.

Scientific Research Applications

6-(2-Methoxyethyl)-2-(methylthio)-1H-pyrimidin-4-one has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic properties, including antiviral and anticancer activities.

    Industry: Utilized in the development of novel materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of 6-(2-methoxyethyl)-2-(methylthio)-1H-pyrimidin-4-one involves its interaction with specific molecular targets. For example, it may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    2-Methylthio-4H-pyrimidin-4-one: Lacks the methoxyethyl group.

    6-(2-Hydroxyethyl)-2-(methylthio)-1H-pyrimidin-4-one: Contains a hydroxyethyl group instead of a methoxyethyl group.

    6-(2-Methoxyethyl)-2-(ethylthio)-1H-pyrimidin-4-one: Contains an ethylthio group instead of a methylthio group.

Uniqueness

6-(2-Methoxyethyl)-2-(methylthio)-1H-pyrimidin-4-one is unique due to the presence of both the methoxyethyl and methylthio groups, which confer specific chemical and biological properties. These functional groups can influence the compound’s reactivity, solubility, and interaction with biological targets, making it distinct from similar compounds.

Properties

CAS No.

1184913-35-6

Molecular Formula

C8H12N2O2S

Molecular Weight

200.26 g/mol

IUPAC Name

4-(2-methoxyethyl)-2-methylsulfanyl-1H-pyrimidin-6-one

InChI

InChI=1S/C8H12N2O2S/c1-12-4-3-6-5-7(11)10-8(9-6)13-2/h5H,3-4H2,1-2H3,(H,9,10,11)

InChI Key

PNCNBMKRSUMJOV-UHFFFAOYSA-N

Canonical SMILES

COCCC1=CC(=O)NC(=N1)SC

Origin of Product

United States

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